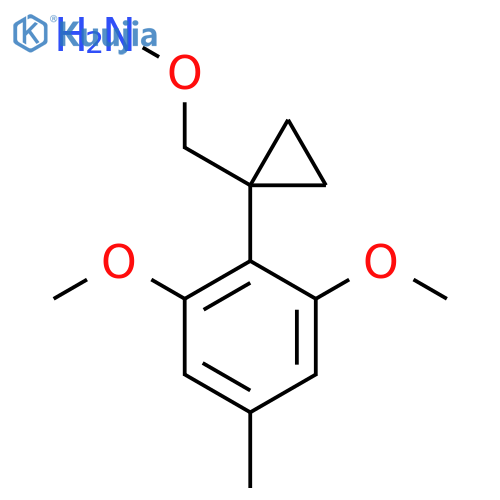Cas no 2229400-72-8 (O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamine)

2229400-72-8 structure
商品名:O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamine
O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamine
- 2229400-72-8
- O-{[1-(2,6-dimethoxy-4-methylphenyl)cyclopropyl]methyl}hydroxylamine
- EN300-1734286
-
- インチ: 1S/C13H19NO3/c1-9-6-10(15-2)12(11(7-9)16-3)13(4-5-13)8-17-14/h6-7H,4-5,8,14H2,1-3H3
- InChIKey: DQZXAPZGAMSHBZ-UHFFFAOYSA-N
- ほほえんだ: O(CC1(C2C(=CC(C)=CC=2OC)OC)CC1)N
計算された属性
- せいみつぶんしりょう: 237.13649347g/mol
- どういたいしつりょう: 237.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 53.7Ų
O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1734286-0.05g |
O-{[1-(2,6-dimethoxy-4-methylphenyl)cyclopropyl]methyl}hydroxylamine |
2229400-72-8 | 0.05g |
$1261.0 | 2023-09-20 | ||
| Enamine | EN300-1734286-0.25g |
O-{[1-(2,6-dimethoxy-4-methylphenyl)cyclopropyl]methyl}hydroxylamine |
2229400-72-8 | 0.25g |
$1381.0 | 2023-09-20 | ||
| Enamine | EN300-1734286-1.0g |
O-{[1-(2,6-dimethoxy-4-methylphenyl)cyclopropyl]methyl}hydroxylamine |
2229400-72-8 | 1g |
$1500.0 | 2023-06-04 | ||
| Enamine | EN300-1734286-1g |
O-{[1-(2,6-dimethoxy-4-methylphenyl)cyclopropyl]methyl}hydroxylamine |
2229400-72-8 | 1g |
$1500.0 | 2023-09-20 | ||
| Enamine | EN300-1734286-5g |
O-{[1-(2,6-dimethoxy-4-methylphenyl)cyclopropyl]methyl}hydroxylamine |
2229400-72-8 | 5g |
$4349.0 | 2023-09-20 | ||
| Enamine | EN300-1734286-5.0g |
O-{[1-(2,6-dimethoxy-4-methylphenyl)cyclopropyl]methyl}hydroxylamine |
2229400-72-8 | 5g |
$4349.0 | 2023-06-04 | ||
| Enamine | EN300-1734286-10.0g |
O-{[1-(2,6-dimethoxy-4-methylphenyl)cyclopropyl]methyl}hydroxylamine |
2229400-72-8 | 10g |
$6450.0 | 2023-06-04 | ||
| Enamine | EN300-1734286-2.5g |
O-{[1-(2,6-dimethoxy-4-methylphenyl)cyclopropyl]methyl}hydroxylamine |
2229400-72-8 | 2.5g |
$2940.0 | 2023-09-20 | ||
| Enamine | EN300-1734286-0.1g |
O-{[1-(2,6-dimethoxy-4-methylphenyl)cyclopropyl]methyl}hydroxylamine |
2229400-72-8 | 0.1g |
$1320.0 | 2023-09-20 | ||
| Enamine | EN300-1734286-0.5g |
O-{[1-(2,6-dimethoxy-4-methylphenyl)cyclopropyl]methyl}hydroxylamine |
2229400-72-8 | 0.5g |
$1440.0 | 2023-09-20 |
O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamine 関連文献
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
2229400-72-8 (O-{1-(2,6-dimethoxy-4-methylphenyl)cyclopropylmethyl}hydroxylamine) 関連製品
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
